molecular formula C20H21FN4O B11285460 1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]azepane

1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]azepane

Cat. No.: B11285460
M. Wt: 352.4 g/mol
InChI Key: ZSLWWDMUWPFOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Starting Materials: The synthesized pyrazole and pyrrole.

    Reaction Conditions: This step may involve a coupling reaction using a palladium catalyst under inert atmosphere conditions.

  • Formation of the Azepane Ring:

      Starting Materials: The intermediate compound from the previous step and an appropriate azepane precursor.

      Reaction Conditions: This step typically involves nucleophilic substitution reactions under basic conditions.

  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated synthesis techniques.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]azepane typically involves multi-step organic reactions. One common route includes:

    • Formation of the Pyrazole Ring:

        Starting Materials: 4-fluorophenylhydrazine and an appropriate diketone.

        Reaction Conditions: The reaction is often carried out in ethanol under reflux conditions, with an acid catalyst such as acetic acid to facilitate cyclization.

    Chemical Reactions Analysis

    Types of Reactions: 1-[1-(4-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]azepane can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

      Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

      Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic ring.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in acidic or basic medium.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

    Major Products:

      Oxidation: Carboxylic acids, ketones.

      Reduction: Alcohols.

      Substitution: Halogenated or nitrated derivatives.

    Scientific Research Applications

    1-[1-(4-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]azepane has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

      Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

    Mechanism of Action

    The mechanism by which 1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]azepane exerts its effects involves interaction with specific molecular targets:

      Molecular Targets: Enzymes, receptors, and proteins that are involved in inflammatory pathways or cancer cell proliferation.

      Pathways Involved: The compound may inhibit key enzymes or block receptor sites, thereby disrupting cellular processes that lead to inflammation or tumor growth.

    Comparison with Similar Compounds

    Uniqueness: 1-[1-(4-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]azepane is unique due to its combination of a pyrazole ring with both fluorophenyl and pyrrole substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

    Properties

    Molecular Formula

    C20H21FN4O

    Molecular Weight

    352.4 g/mol

    IUPAC Name

    azepan-1-yl-[1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone

    InChI

    InChI=1S/C20H21FN4O/c21-16-7-9-17(10-8-16)25-19(23-11-5-6-12-23)18(15-22-25)20(26)24-13-3-1-2-4-14-24/h5-12,15H,1-4,13-14H2

    InChI Key

    ZSLWWDMUWPFOHT-UHFFFAOYSA-N

    Canonical SMILES

    C1CCCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.